![molecular formula C12H8BrNS B14520561 6-Bromo-4-methylthieno[2,3-B]quinoline CAS No. 62452-38-4](/img/structure/B14520561.png)
6-Bromo-4-methylthieno[2,3-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylthieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the thienoquinoline ring system. The thienoquinoline structure is a fusion of thiophene and quinoline rings, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylthieno[2,3-B]quinoline typically involves the bromination of a suitable thienoquinoline precursor. One common method is the bromination of 4-methylthieno[2,3-B]quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylthieno[2,3-B]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol are frequently employed.
Major Products Formed
Substitution: Products include various substituted thienoquinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides are the primary products.
Reduction: Reduced quinoline derivatives are obtained.
Scientific Research Applications
6-Bromo-4-methylthieno[2,3-B]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylthieno[2,3-B]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienoquinoline ring system play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Bromo-4-methylthieno[2,3-B]quinoline can be compared with other similar compounds, such as:
4-Methylquinoline: Lacks the thieno ring and bromine atom, resulting in different chemical properties and reactivity.
6-Bromoquinoline: Lacks the methyl group and thieno ring, leading to variations in biological activity and chemical behavior.
Thieno[2,3-B]quinoline: Lacks the bromine and methyl substituents, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62452-38-4 |
|---|---|
Molecular Formula |
C12H8BrNS |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
6-bromo-4-methylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H8BrNS/c1-7-9-4-5-15-12(9)14-11-3-2-8(13)6-10(7)11/h2-6H,1H3 |
InChI Key |
AFMFBHCEMXBUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=NC3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


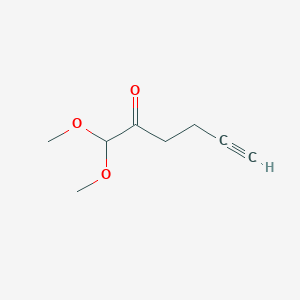
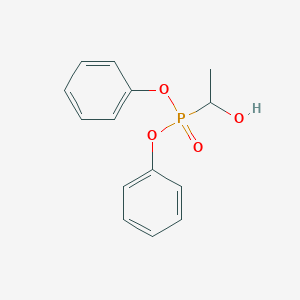
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
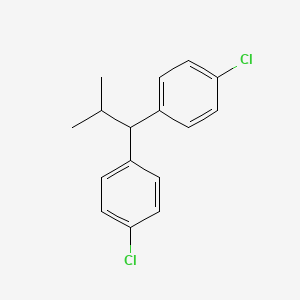
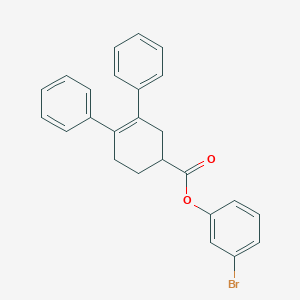
![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)
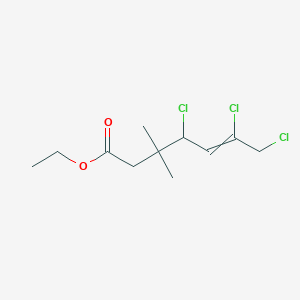

![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
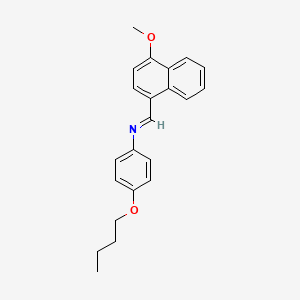
![Bicyclo[2.2.1]heptane-1-carboxylic anhydride](/img/structure/B14520571.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)
